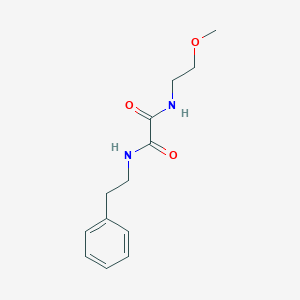![molecular formula C17H15ClN2O2 B5150046 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of small molecule tyrosine kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
作用機序
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR kinase domain, preventing the activation of downstream signaling pathways involved in cancer cell growth and proliferation. This results in decreased cancer cell growth and increased apoptosis, or programmed cell death.
Biochemical and Physiological Effects
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma, and has been shown to inhibit cancer cell growth and induce apoptosis. In animal models, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit tumor growth and improve survival rates.
実験室実験の利点と制限
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a well-characterized compound that has been extensively studied for its potential applications in cancer treatment. It is readily available from commercial sources and can be used in a wide range of lab experiments. However, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone treatment in cancer patients. Additionally, further studies are needed to explore the potential use of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of the EGFR kinase domain, leading to decreased cancer cell growth and increased apoptosis. 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore the full potential of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone and its derivatives in cancer therapy.
合成法
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized using a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 3-chloropropionyl chloride to form an amide intermediate. The amide is then reacted with 4-chloro-3-methylphenol to form the final product, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity can lead to decreased cancer cell growth and proliferation, making 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
3-[2-(4-chloro-3-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-13(6-7-15(12)18)22-9-8-20-11-19-16-5-3-2-4-14(16)17(20)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJKUIEWQBBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)


![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)

